2-(tert-Butoxymethyl)phenylboronic acid
Overview
Description
2-(tert-Butoxymethyl)phenylboronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in catalysis and as a building block for various chemical reactions. While the provided papers do not directly discuss 2-(tert-Butoxymethyl)phenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of arylboronic acids can be achieved through various methods, including the reaction of Grignard reagents with trimethyl borate. For instance, 4-Tert-butylphenylboronic acid was synthesized using 1-bromo-4-tert-butylbenzene and metal magnesium as raw materials under nitrogen, followed by a reaction with trimethyl borate . This method could potentially be adapted for the synthesis of 2-(tert-Butoxymethyl)phenylboronic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, shows that the phenyl ring and the tert-butyl group are on the same side of the planar five-membered ring . This spatial arrangement can influence the compound's ability to form hydrogen bonds and participate in catalytic cycles.
Chemical Reactions Analysis
Arylboronic acids are versatile reagents in organic synthesis. They can undergo various chemical reactions, including dehydrative condensation with carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, they can be converted into phenols using tert-butyl hydroperoxide with a base as a promoter . These reactions highlight the potential of 2-(tert-Butoxymethyl)phenylboronic acid to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility and stability of the compound . The ortho-substituent on the phenyl ring can also play a key role in the reactivity of the boronic acid, as it can prevent the coordination of amines to the boron atom, thus accelerating reactions like amidation .
Scientific Research Applications
Phenylboronic Acids and their derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . Here are some of the applications:
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- Application Summary : Phenylboronic Acids-based Diagnostic and Therapeutic Applications .
- Methods of Application : The unique chemistry of Phenylboronic Acids and their derivatives, which allows them to form reversible complexes with polyols, including sugars, is leveraged in this application .
- Results or Outcomes : This chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUWARSDLQBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396541 | |
Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxymethyl)phenylboronic acid | |
CAS RN |
373384-12-4 | |
Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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